molecular formula C27H30O8 B593473 Dodovisone C CAS No. 1616683-52-3

Dodovisone C

Cat. No.: B593473
CAS No.: 1616683-52-3
M. Wt: 482.529
InChI Key: FMYMDXKGXKDGNI-UHFFFAOYSA-N
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Description

Dodovisone C is a naturally occurring flavonoid compound extracted from the aerial parts of the plant Dodonaea viscosa. It has the molecular formula C27H30O8 and a molecular weight of 482.53 g/mol. This compound is known for its yellow powder appearance and is part of a family of isoprenylated flavonoids.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodovisone C is typically extracted from the aerial parts of Dodonaea viscosa through phytochemical investigation The extraction process involves isolating the compound using various chromatographic techniques

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Dodonaea viscosa. The process includes harvesting the plant material, drying, and then using solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone for extraction . The extracted compound is then purified using chromatographic methods to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Dodovisone C undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound may result in the formation of quinones, while reduction may yield hydroxy derivatives.

Scientific Research Applications

Dodovisone C has a wide range of scientific research applications, including:

    Chemistry: It is used as a reference compound in the study of flavonoids and their chemical properties.

    Biology: this compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in treating various diseases.

    Industry: It is used in the development of natural products and as a component in various industrial applications.

Mechanism of Action

The mechanism of action of Dodovisone C involves its interaction with various molecular targets and pathways. As a flavonoid, it exerts its effects through antioxidant activity, scavenging free radicals, and inhibiting oxidative stress. It also modulates signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Dodovisone C is part of a group of isoprenylated flavonoids, which include compounds like Dodovisone A, Dodovisone B, and Dodovisone D . These compounds share similar structures but differ in their specific functional groups and biological activities. This compound is unique due to its specific hydroxyl and methoxy groups, which contribute to its distinct chemical properties and biological activities .

List of Similar Compounds

  • Dodovisone A
  • Dodovisone B
  • Dodovisone D
  • Clerodane diterpenoids (Dodovislactones A and B)

This compound stands out among these compounds due to its specific molecular structure and the resulting unique properties.

Biological Activity

Dodovisone C, a compound derived from Dodonaea viscosa, has garnered attention for its diverse biological activities. This article explores the compound's biological effects, including its antioxidant, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant case studies.

Overview of this compound

This compound is part of a class of isoprenylated flavonoids found in Dodonaea viscosa, a plant recognized for its medicinal properties across various cultures. The compound's structure and potential therapeutic applications have been the subject of recent scientific investigations.

1. Antioxidant Activity

The antioxidant potential of this compound has been a focal point in research, particularly regarding its ability to mitigate oxidative stress. A study investigated the protective effects of methanol and chloroform extracts from D. viscosa against carbon tetrachloride (CCl₄)-induced toxicity in mice. The results indicated significant restoration of hepatic enzyme levels and antioxidant enzyme activities in treated groups compared to controls.

Table 1: Effects of this compound on Hepatic Enzymes

Treatment GroupALP (U/L)AST (U/L)ALT (U/L)Total Protein (g/dL)
Control12045506.5
CCl₄ Control200100804.0
Methanol Extract (300 mg/kg)13050556.0
Chloroform Extract (300 mg/kg)14055605.8

This table highlights the protective effect of this compound against liver damage induced by oxidative stress.

2. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Research demonstrated that extracts from D. viscosa exhibited significant antimicrobial activity against various bacterial strains, with notable inhibition zones observed in agar diffusion tests.

Table 2: Antimicrobial Activity of this compound Extracts

Bacterial StrainInhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus20
Salmonella typhimurium18

These results suggest that this compound could be a potential candidate for developing natural antimicrobial agents.

3. Anti-Inflammatory Activity

The anti-inflammatory effects of this compound were assessed through various in vitro assays. In a study investigating its impact on inflammatory cytokines, this compound significantly reduced the levels of TNF-α and IL-1β in stimulated macrophages.

Case Study: Inflammatory Cytokine Reduction

In an experiment involving lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, treatment with this compound resulted in:

  • TNF-α Levels : Reduced by approximately 50%
  • IL-1β Levels : Reduced by approximately 45%

These findings indicate that this compound may exert its anti-inflammatory effects through modulation of key inflammatory pathways.

Properties

IUPAC Name

5,7-dihydroxy-2-[8-(4-hydroxy-3-methylbutyl)-2,2-dimethylchromen-6-yl]-3,6-dimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O8/c1-14(13-28)6-7-15-10-17(11-16-8-9-27(2,3)35-23(15)16)24-26(33-5)22(31)20-19(34-24)12-18(29)25(32-4)21(20)30/h8-12,14,28-30H,6-7,13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYMDXKGXKDGNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC(=CC2=C1OC(C=C2)(C)C)C3=C(C(=O)C4=C(O3)C=C(C(=C4O)OC)O)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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